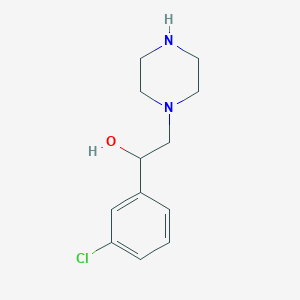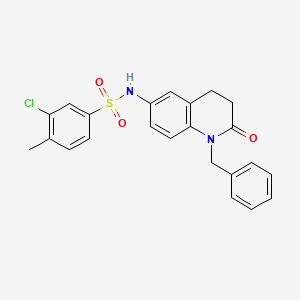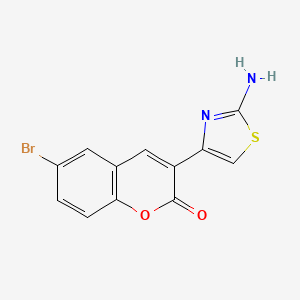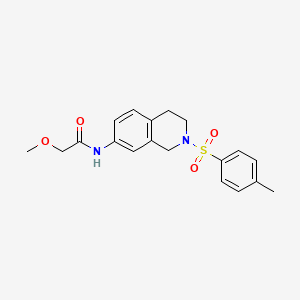![molecular formula C21H22N4O2S B2981623 N-{4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl}cyclobutanecarboxamide CAS No. 1251626-43-3](/img/structure/B2981623.png)
N-{4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl}cyclobutanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-{4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl}cyclobutanecarboxamide” is a derivative of the 1,3,4-oxadiazole class of heterocyclic compounds . Oxadiazole derivatives are known for their broad range of chemical and biological properties and are an important class of heterocyclic compounds . They are derived from furan by the replacement of two methylene groups with two nitrogen atoms .
Synthesis Analysis
The synthesis of oxadiazole derivatives often involves the use of alkyl halides and 5-phenyl-1,3,4-oxadiazole-2-thiones . The structure elucidation is typically carried out by 1H and 13C NMR, as well as X-ray diffraction (XRD) analysis .Molecular Structure Analysis
Oxadiazole is a heterocyclic five-membered ring that possesses two carbons, one oxygen atom, two nitrogen atoms, and two double bonds . The aromaticity of the 1,3,4-oxadiazole ring was estimated based on XRD and DFT data .Chemical Reactions Analysis
The chemical reactions of oxadiazole derivatives can vary significantly depending on the specific compound and conditions. For example, iridium complexes with N-(5-phenyl-1,3,4-oxadiazol-2-yl)-diphenylphosphinic amide as the ancillary ligand showed significant performance differences .Physical and Chemical Properties Analysis
Oxadiazole derivatives exhibit a wide range of physical and chemical properties. For example, they have been found to enhance the hole and electron injection abilities and improve the charge balance .Wissenschaftliche Forschungsanwendungen
Receptor Interaction Studies : Compounds with detailed and specific molecular structures, such as the one mentioned, are often used in receptor interaction studies. For example, research on compounds labeled with carbon-11, like WAY-100635, has significantly contributed to our understanding of 5-HT1A receptors in the brain, utilizing positron emission tomography (PET) imaging techniques (Osman et al., 1996). These studies provide valuable information on the behavior of receptors and the potential therapeutic effects of receptor-specific drugs.
Drug Development Processes : The development and characterization of novel compounds often involve extensive pharmacokinetic and pharmacodynamic studies. Research into compounds like CI-921 (NSC 343499), a topoisomerase II poison, illustrates the process of evaluating a compound's efficacy, toxicity, and mechanism of action in clinical settings (Harvey et al., 1991). Such research is crucial for advancing our understanding of how new compounds can be used to treat diseases.
Novel Therapeutic Agents : The exploration of new chemical entities often leads to the discovery of novel therapeutic agents. For instance, polyhexamethylene biguanide (PHMB), initially not used in treating infections, was found to be effective against Acanthamoeba keratitis (Larkin et al., 1991). This highlights the potential of novel compounds to address unmet medical needs, especially in areas where existing treatments are inadequate.
Wirkmechanismus
Target of action
The compounds contain structural features such as the oxadiazole and phthalazine rings, which are known to exhibit various biological activities . For instance, oxadiazole derivatives have been reported to possess anti-infective properties . .
Mode of action
The mode of action of a compound is determined by its interaction with its biological target. In the case of oxadiazole derivatives, their anti-infective activity could be due to their interaction with certain enzymes or receptors in the infectious organisms . .
Eigenschaften
IUPAC Name |
N-(4-methylphenyl)-2-(1-oxo-4-thiomorpholin-4-ylphthalazin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2S/c1-15-6-8-16(9-7-15)22-19(26)14-25-21(27)18-5-3-2-4-17(18)20(23-25)24-10-12-28-13-11-24/h2-9H,10-14H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDEWTHPEFOBONA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=O)C3=CC=CC=C3C(=N2)N4CCSCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-((3-chlorobenzyl)thio)-3-(3-ethoxypropyl)-5-methyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2981540.png)
![[2-(Cyanomethoxy)-5-methoxyphenyl]boronic acid](/img/structure/B2981541.png)
![3,5-Dimethyl-1-[(2-methylphenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B2981542.png)

![3-(7-ethoxy-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2981546.png)

![7,8-Dioxabicyclo[3.2.1]oct-2-yl benzoate](/img/structure/B2981548.png)



![2-((4-chlorophenyl)thio)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2981552.png)
![2-[3-(benzenesulfonyl)-4-oxoquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2981557.png)


